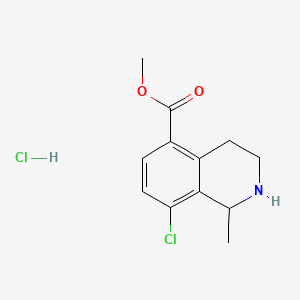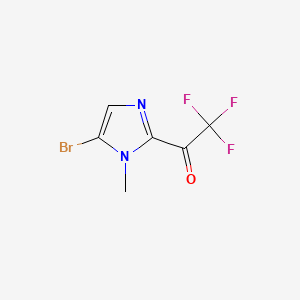
1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that features a brominated imidazole ring and a trifluoromethyl ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of 1-methylimidazole followed by the introduction of the trifluoromethyl ketone group. One common method involves the use of bromine and a suitable solvent to brominate 1-methylimidazole, forming 5-bromo-1-methyl-1H-imidazole. This intermediate is then reacted with a trifluoromethyl ketone precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring and the ketone group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The brominated imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl ketone group can also participate in interactions with biological molecules, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: A precursor in the synthesis of the target compound.
1-methyl-1H-imidazole: The parent compound without the bromine and trifluoromethyl ketone groups.
Trifluoroacetone: A simple trifluoromethyl ketone used in various chemical reactions.
Uniqueness
1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the brominated imidazole ring and the trifluoromethyl ketone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C6H4BrF3N2O |
|---|---|
分子量 |
257.01 g/mol |
IUPAC名 |
1-(5-bromo-1-methylimidazol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H4BrF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2H,1H3 |
InChIキー |
BRSHAHJANLYKQR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1C(=O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


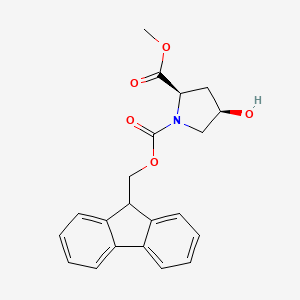
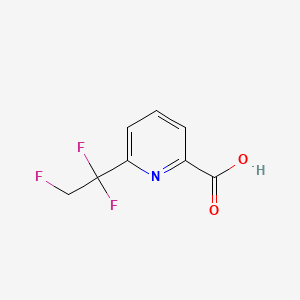
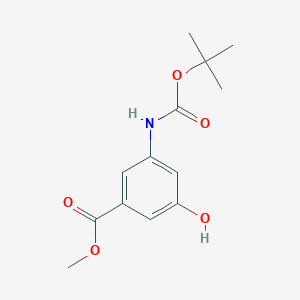
![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
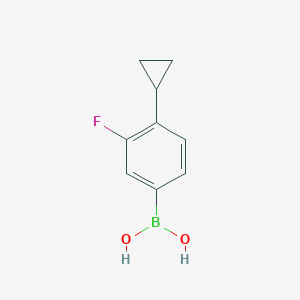
![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
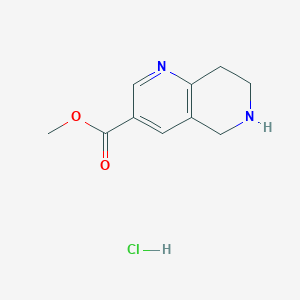

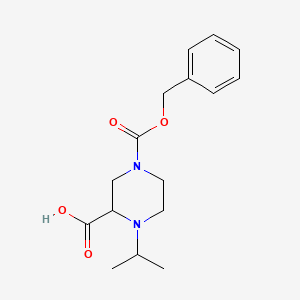
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)
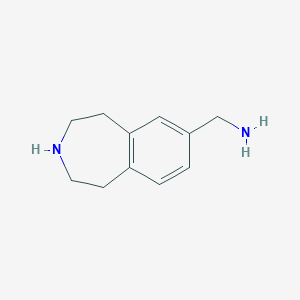

amine hydrochloride](/img/structure/B13462900.png)
